ethyl 5-(4-acetylphenyl)-13-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate
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Overview
Description
Ethyl 3-(4-acetylphenyl)-9-(4-chlorophenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of Ethyl 3-(4-acetylphenyl)-9-(4-chlorophenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
Ethyl 3-(4-acetylphenyl)-9-(4-chlorophenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and properties. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-acetylphenyl)-9-(4-chlorophenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for elucidating its mechanism of action.
Comparison with Similar Compounds
When compared to similar compounds, Ethyl 3-(4-acetylphenyl)-9-(4-chlorophenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds may include other pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine derivatives, which share some structural similarities but differ in their specific functional groups and properties.
Properties
Molecular Formula |
C26H19ClN4O4S |
---|---|
Molecular Weight |
519 g/mol |
IUPAC Name |
ethyl 5-(4-acetylphenyl)-13-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate |
InChI |
InChI=1S/C26H19ClN4O4S/c1-4-35-26(34)19-13(2)28-24-21(20(19)16-5-9-17(27)10-6-16)22-23(36-24)25(33)31(30-29-22)18-11-7-15(8-12-18)14(3)32/h5-12H,4H2,1-3H3 |
InChI Key |
BLANWAWSYYDLRX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)Cl)C4=C(S2)C(=O)N(N=N4)C5=CC=C(C=C5)C(=O)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)Cl)C4=C(S2)C(=O)N(N=N4)C5=CC=C(C=C5)C(=O)C)C |
Origin of Product |
United States |
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